molecular formula C19H18O3S B2798735 Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B2798735
M. Wt: 326.4 g/mol
InChI Key: MFZHTTMGYRNZIK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiophene, which is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate” are not available, thiophene derivatives can undergo a variety of reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .

Scientific Research Applications

Novel Synthesis Methods and Chemical Reactions

  • The chemistry of iminofurans has been explored through the recyclization of related compounds, leading to the formation of new structures with potential for further chemical and biological applications (Shipilovskikh et al., 2014).
  • Innovative synthesis techniques have been developed for creating monastrol analogs conjugated with fluorescent coumarin scaffolds, showcasing the compound's utility in fluorescent tagging for biological studies (Al-Masoudi et al., 2015).
  • Studies on the Knoevenagel reaction of 2-aminothiophen-4-one reveal the potential for generating diverse thiophene derivatives with applications in medicinal chemistry and materials science (Wen, 2011).

Biological and Pharmacological Potential

  • Research into the synthesis, characterisation, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates indicates the compound's relevance in the development of new antimicrobial agents (Spoorthy et al., 2021).
  • A study on ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate explores its synthesis and evaluates its antitumor activities, highlighting its potential in cancer research (Gomha et al., 2017).

Advanced Chemical Properties and Material Science

  • The microwave-mediated catalyst- and solvent-free regioselective Biginelli reaction has been applied to synthesize novel tetrahydropyrimidines, demonstrating an efficient method for producing functionally diverse compounds (Harikrishnan et al., 2013).
  • Solid state studies of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate contribute to our understanding of crystal structures and intermolecular interactions, with implications for the design of materials and drugs (Kumar et al., 2020).

Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-2-22-19(21)18-15(13-7-4-3-5-8-13)11-14(12-16(18)20)17-9-6-10-23-17/h3-10,12,15,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZHTTMGYRNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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